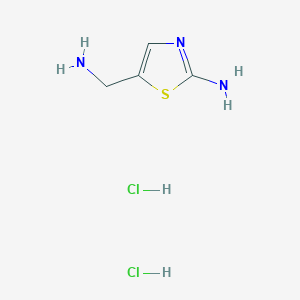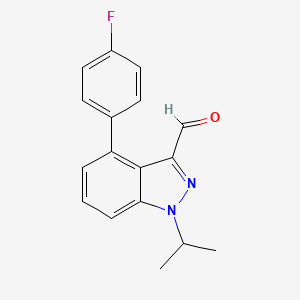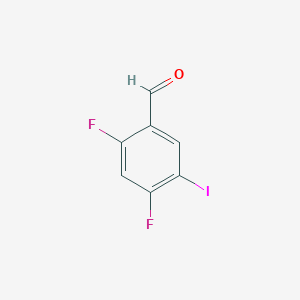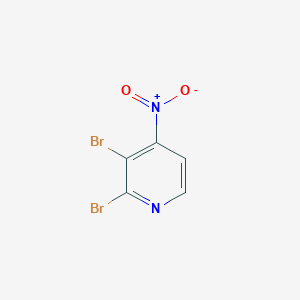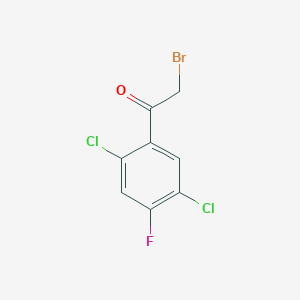
2',5'-Dichloro-4'-fluorophenacyl bromide
Overview
Description
2’,5’-Dichloro-4’-fluorophenacyl bromide: is a versatile chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . This compound is widely used in scientific research due to its unique properties, making it valuable for various applications such as organic synthesis, pharmaceutical development, and biotechnology studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-fluorophenacyl bromide typically involves the bromination of 2’,5’-dichloro-4’-fluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the carbonyl group. The general reaction scheme is as follows:
Starting Material: 2’,5’-Dichloro-4’-fluoroacetophenone
Reagent: Bromine (Br2)
Solvent: Acetic acid or chloroform
Conditions: Room temperature or slightly elevated temperature
The reaction proceeds with the formation of 2’,5’-Dichloro-4’-fluorophenacyl bromide as the major product .
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dichloro-4’-fluorophenacyl bromide involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process includes:
Raw Materials: 2’,5’-Dichloro-4’-fluoroacetophenone, bromine
Catalysts: Anhydrous aluminum trichloride (AlCl3) or iron(III) bromide (FeBr3)
Reaction Conditions: Controlled temperature and pressure, typically in a closed system to prevent the release of hazardous bromine vapors.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 2’,5’-dichloro-4’-fluorophenethyl alcohol.
Oxidation: Formation of 2’,5’-dichloro-4’-fluorobenzoic acid.
Scientific Research Applications
2’,5’-Dichloro-4’-fluorophenacyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: Employed in the development of new drugs and therapeutic agents, particularly in the synthesis of compounds with potential anticancer and antimicrobial properties.
Biotechnology Studies: Utilized in the modification of biomolecules and the study of enzyme mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the phenacyl bromide moiety is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .
Molecular Targets and Pathways
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Reduction and Oxidation: The carbonyl group undergoes reduction or oxidation, altering the oxidation state of the compound and forming new functional groups.
Comparison with Similar Compounds
2’,5’-Dichloro-4’-fluorophenacyl bromide can be compared with other similar compounds, such as:
2-Bromo-4’-fluoroacetophenone: Similar structure but lacks the dichloro substitution, making it less reactive in certain nucleophilic substitution reactions.
2’,4’-Dichloro-5’-fluoroacetophenone: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Bromo-4’-chlorophenacyl bromide: Similar structure but with different halogen substitutions, influencing its chemical properties and reactivity.
Uniqueness
The unique combination of chlorine and fluorine substitutions in 2’,5’-Dichloro-4’-fluorophenacyl bromide enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and oxidation, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(2,5-dichloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFHBPRUTWWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1411343.png)
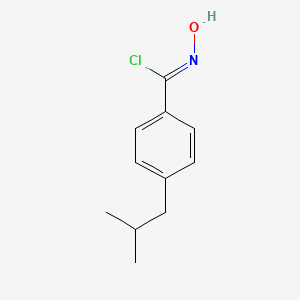
![Ethyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1411347.png)
![tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1411348.png)
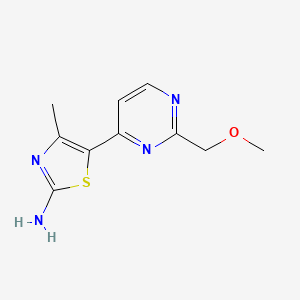
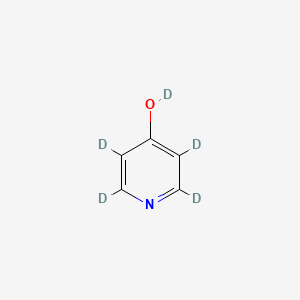
![tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B1411357.png)
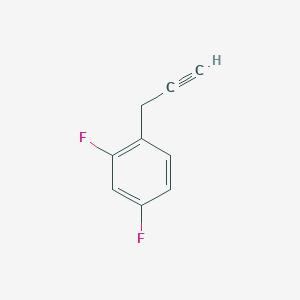
![(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine](/img/structure/B1411359.png)
![6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine](/img/structure/B1411360.png)
